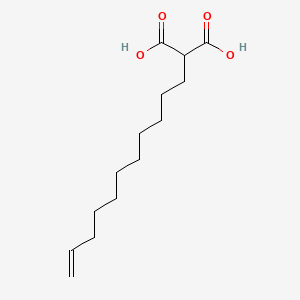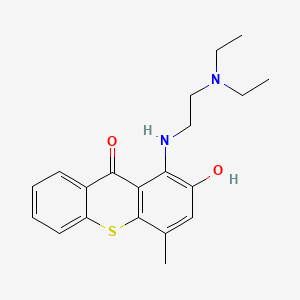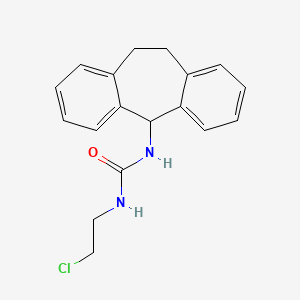
2-(10-Undecenyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10-Undecenyl)malonic acid is an organic compound with the molecular formula C14H24O4 It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 10-undecenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Undecenyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 10-undecenyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation and hydrolysis steps as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(10-Undecenyl)malonic acid can undergo various chemical reactions typical of carboxylic acids and malonic acid derivatives. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Thermal decomposition to yield hydrocarbons and carbon dioxide.
Substitution: Nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, diethyl ether, dichloromethane.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Hydrocarbons: Formed from decarboxylation reactions.
Aplicaciones Científicas De Investigación
2-(10-Undecenyl)malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and other biomolecules
Mecanismo De Acción
The mechanism of action of 2-(10-Undecenyl)malonic acid involves its interactions with various molecular targets. As a malonic acid derivative, it can act as a substrate for enzymes involved in carboxylation and decarboxylation reactions. The presence of the 10-undecenyl group may also influence its interactions with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid: The parent compound, with two carboxylic acid groups.
Diethyl Malonate: An ester derivative used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness
2-(10-Undecenyl)malonic acid is unique due to the presence of the 10-undecenyl group, which imparts additional hydrophobic character and potential for interactions with lipid environments. This makes it distinct from other malonic acid derivatives and may provide unique properties in both chemical reactions and biological applications .
Propiedades
Número CAS |
4475-28-9 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-undec-10-enylpropanedioic acid |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h2,12H,1,3-11H2,(H,15,16)(H,17,18) |
Clave InChI |
BFPYGAODWSTTOP-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)



